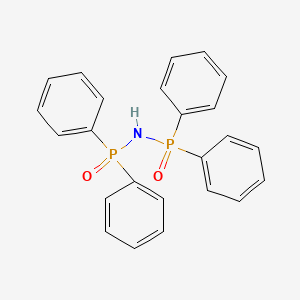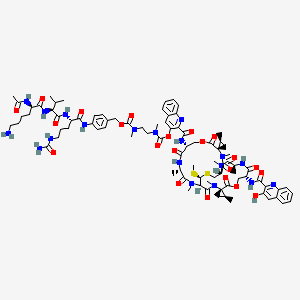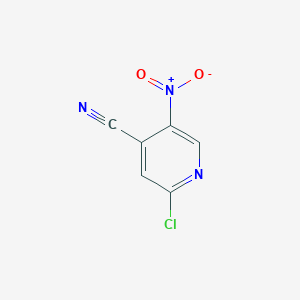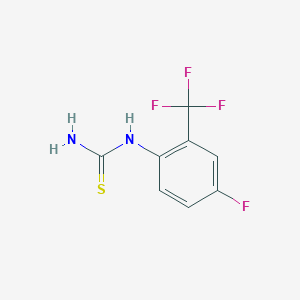
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is an organic compound with the molecular formula C8H6F4N2S It is a thiourea derivative characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 4-fluoro-2-(trifluoromethyl)aniline with potassium thiocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the thiocyanate ion acting as the nucleophile attacking the aniline derivative to form the thiourea compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)thiourea: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.
Uniqueness
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other thiourea derivatives, making it a compound of interest for further study.
Eigenschaften
Molekularformel |
C8H6F4N2S |
|---|---|
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
[4-fluoro-2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6F4N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
CILZFAIRRQCOTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)

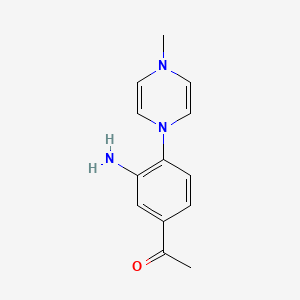

![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)

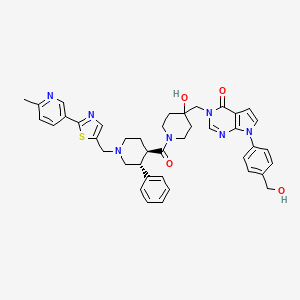
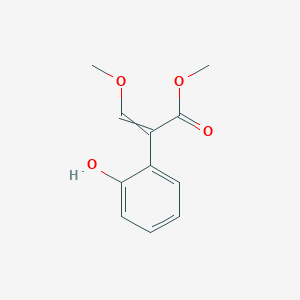
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
